molecular formula C6H6FN3O B6594272 2-Amino-5-fluoronicotinamide CAS No. 958359-96-1

2-Amino-5-fluoronicotinamide

Cat. No. B6594272
M. Wt: 155.13 g/mol
InChI Key: IUSKIHWPDZXJFW-UHFFFAOYSA-N
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Patent
US07572801B2

Procedure details

5-Fluoro-2-(4-methoxy-benzylamino)-nicotinamide (220 mg, 0.80 mmol) in CH2Cl2 (2 ml) and anisole (1 ml) was treated with TFA (2.57 ml, 34.6 mmol) at 60° C. for 3 hours. The reaction mixture was brought to dryness and the residue purified by column chromatography (silica gel, EtOAc/heptane, 1/4) to yield 2-amino-5-fluoro-nicotinamide (100 mg, 0.65 mmol; 81%) as yellow solid. MS (m/e): 156.1 [M+H+].
Name
5-Fluoro-2-(4-methoxy-benzylamino)-nicotinamide
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][C:5]([NH:11]CC2C=CC(OC)=CC=2)=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].C(O)(C(F)(F)F)=O>C(Cl)Cl.C1(OC)C=CC=CC=1>[NH2:11][C:5]1[N:4]=[CH:3][C:2]([F:1])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
5-Fluoro-2-(4-methoxy-benzylamino)-nicotinamide
Quantity
220 mg
Type
reactant
Smiles
FC=1C=NC(=C(C(=O)N)C1)NCC1=CC=C(C=C1)OC
Name
Quantity
2.57 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, EtOAc/heptane, 1/4)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=N1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.